Home > Products > Screening Compounds P117216 > Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate - 889451-30-3

Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Catalog Number: EVT-3032200
CAS Number: 889451-30-3
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group attached to the carboxylate. Its structure provides unique reactivity, making it valuable in organic synthesis and medicinal chemistry. The compound is notable for its potential biological activities, particularly in the context of cancer research.

Source and Classification

This compound can be classified as a pyrazolo[3,4-b]pyridine derivative, which is characterized by its bicyclic structure. Pyrazolo[3,4-b]pyridines have garnered interest due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The tert-butyl ester enhances the stability and solubility of the compound, facilitating its use in various scientific applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves several key steps:

  1. Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a suitable diketone or β-keto ester. This step is crucial for establishing the pyrazole framework.
  2. Bromination: The resulting pyrazole intermediate can undergo bromination using a brominating agent such as N-bromosuccinimide (NBS). This step introduces a bromine substituent that can be further manipulated.
  3. Cyclization: The brominated pyrazole then cyclizes with a pyridine derivative, forming the pyrazolopyridine core.
  4. Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC), yielding tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate .
Molecular Structure Analysis

The molecular structure of tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be described as follows:

  • Molecular Formula: C₁₁H₁₄N₂O₂
  • Molecular Weight: 206.24 g/mol
  • Structural Features: The compound consists of a pyrazole ring fused to a pyridine ring with a tert-butyl ester group at the carboxylic acid position. The presence of nitrogen atoms in both rings contributes to its unique chemical properties.

Data

The compound's structure can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which provide insights into its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate participates in several types of chemical reactions:

  • Substitution Reactions: The bromine atom in derivatives can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Oxidation and Reduction: The compound can engage in oxidation and reduction reactions that alter the oxidation states of nitrogen atoms within its structure.
  • Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid .
Mechanism of Action

The mechanism of action for tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate primarily involves its interaction with specific molecular targets such as kinases. Upon binding to the active site of these enzymes, it inhibits their activity, disrupting downstream signaling pathways associated with cell proliferation and survival. This inhibition may lead to apoptosis in cancer cells, positioning it as a potential anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: The tert-butyl group enhances solubility in organic solvents.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases during hydrolysis reactions.

Relevant analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide additional insights into thermal stability and phase transitions .

Applications

Tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific applications:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for further pharmacological studies.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.
  • Biological Research: Investigated for its ability to modulate kinase activity, contributing to research in signal transduction pathways relevant to cancer biology .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by its remarkable structural versatility and diverse biological activities. This bicyclic framework, formed by the fusion of pyrazole and pyridine rings, exhibits a unique electronic distribution and hydrogen bonding capability that mimics natural purine bases. This molecular mimicry underpins its significant interactions with various biological targets, particularly enzymes involved in signaling cascades. The scaffold possesses up to five distinct positions (N1, C3, C4, C5, and C6) for chemical modification, enabling precise tuning of physicochemical properties and target affinity. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature and patents, reflecting intense research interest and the scaffold's centrality in medicinal chemistry campaigns [4]. Computational analyses consistently demonstrate the superior stability of the 1H-tautomer over the 2H-isomer by approximately 37 kJ/mol, solidifying its relevance as the primary focus for drug development [4]. This section delves into the historical context of this scaffold and the specific role of the tert-butyl carboxylate substituent at the C3 position.

Historical Evolution of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The journey of 1H-pyrazolo[3,4-b]pyridines in drug discovery began over a century ago with Ortoleva's synthesis of the first monosubstituted derivative (R3 = Ph) in 1908 via the reaction of diphenylhydrazone with pyridine and iodine. This pioneering work was rapidly followed by Bulow's report in 1911 describing the synthesis of three N-phenyl-3-methyl-substituted derivatives starting from 1-phenyl-3-methyl-5-aminopyrazole reacted with 1,3-diketones in glacial acetic acid. This early methodology established a foundational strategy for accessing this heterocyclic system [4].

The significant surge in interest, particularly over the past two decades, stems from the scaffold's structural resemblance to purine nucleobases (adenine and guanine) and its consequent ability to interact with purine-binding sites in enzymes and receptors. This recognition potential has driven extensive exploration across therapeutic areas. SciFinder databases now catalog over 300,000 1H-pyrazolo[3,4-b]pyridine structures documented in more than 5,500 references, including a substantial 2,400 patents. Nearly 54% of these references (over 3,000) have emerged since 2012, highlighting the accelerating pace of research [4]. DrugBank lists fourteen 1H-pyrazolo[3,4-b]pyridine derivatives in various stages of pharmaceutical development: seven classified as Experimental (demonstrating biological activity), five as Investigational (undergoing clinical trials), and two approved drugs, underscoring the scaffold's successful translation towards clinical utility [4].

Table 1: Historical Milestones and Key Therapeutic Applications of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Time PeriodKey DevelopmentsRepresentative Therapeutic FocusSignificance
1908-1911Ortoleva (1908): First synthesis; Bulow (1911): Systematic synthesis methodsN/AEstablishment of core synthetic methodologies for the scaffold
Late 20th CenturyInitial exploration of biological activitiesAntimicrobials, Early kinase inhibitorsRecognition of scaffold's potential in medicinal chemistry beyond mere chemical novelty
2000sExpansion into targeted therapies, kinase focusFGFR inhibitors, Antimalarials (e.g., Pyrazolopyridine 4-carboxamides)Rational design leveraging purine mimicry for ATP-competitive inhibition; Identification of ABCI3 resistance mechanism [1] [7]
2010s-PresentExplosion in derivatives & applications (54% of references post-2012)Kinase inhibitors (FGFR, PKCθ), Antiparasitics (Trypanocidal agents), Anticancer agentsDevelopment of potent, selective inhibitors like FGFR inhibitor 7n; Optimization of trypanocidal carbohydrazide derivatives [1] [5] [6]

The scaffold's application spans critical disease areas. In oncology, derivatives like the FGFR kinase inhibitor 7n (a substituted 1H-pyrazolo[3,4-b]pyridine) have demonstrated exceptional promise. Compound 7n emerged from structure-activity relationship (SAR) studies focusing on potency and selectivity. Its excellent in vitro potency against Fibroblast Growth Factor Receptors (FGFRs), coupled with favorable pharmacokinetic properties, led to its selection for in vivo evaluation. It showed significant antitumor activity in an FGFR1-driven H1581 xenograft model, marking it as a promising candidate for further development [1]. Kinase inhibition remains a dominant theme, exemplified by patents covering 3-(imidazolyl)-pyrazolo[3,4-b]pyridines as potent CCR1 antagonists and immunomodulators for treating inflammatory and autoimmune diseases [6].

In infectious diseases, the scaffold has proven vital. Pyrazolopyridine 4-carboxamides exhibit potent antimalarial activity, although resistance can develop via the Plasmodium falciparum transporter ABCI3, highlighting a specific mechanism of action and a challenge for optimization [7]. Notably, 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives bearing carbohydrazide moieties at C3 have shown impressive trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Key derivatives demonstrated in vitro activity comparable to the reference drug benznidazole against both trypomastigote and amastigote forms of the parasite, while often displaying lower cytotoxicity profiles in mammalian cells. This work underscores the scaffold's potential in addressing neglected tropical diseases [5].

Role of tert-Butyl Carboxylate Substituents in Modulating Bioactivity

The introduction of a tert-butyl carboxylate group at the C3 position of the 1H-pyrazolo[3,4-b]pyridine scaffold represents a strategic and impactful chemical modification. This bulky, ester-functionalized substituent significantly influences the molecule's overall properties and its interaction with biological targets. The tert-butyl group provides substantial steric bulk and pronounced hydrophobic character, while the carboxylate ester offers a hydrogen bond acceptor site and modulates electronic properties within the heterocyclic system. Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1234616-14-8) provides a foundational example of this ester functionality [3].

The tert-butyl carboxylate group profoundly impacts physicochemical parameters crucial for drug disposition. Analysis of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (ChemBridge ID: CH4428741642) reveals key descriptors: a LogP value of 1.1346, indicating moderate lipophilicity, a Topological Polar Surface Area (TPSA) of 67.87 Ų, reflecting significant polarity, and two rotatable bonds, contributing to molecular flexibility [9]. These parameters influence solubility, membrane permeability, and overall absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The bulk of the tert-butyl group can shield the ester moiety from rapid enzymatic hydrolysis, potentially enhancing metabolic stability compared to smaller alkyl esters like methyl or ethyl.

In terms of bioactivity modulation, the tert-butyl carboxylate substituent plays multifaceted roles:

  • Steric Guidance in Target Binding: The bulky tert-butyl group can effectively fill specific hydrophobic pockets within enzyme active sites or receptor binding domains. This is crucial for achieving high-affinity binding and selectivity. In FGFR kinase inhibitors like 7n, although the specific substituent pattern isn't fully detailed in the provided results, analogous bulky groups at C3 are frequently employed to interact with hydrophobic regions adjacent to the ATP-binding site, contributing to potency and kinome selectivity [1].
  • Pharmacophore Integration: The carbonyl oxygen of the ester serves as a key hydrogen bond acceptor, often forming critical interactions with amino acid residues in the target protein. This is evident in the binding modes proposed for various kinase inhibitors and antiparasitic agents featuring the pyrazolo[3,4-b]pyridine core with C3 esters [1] [5] [7]. In trypanocidal 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridines, the C3 carbohydrazide moiety (itself incorporating a carbonyl group) is essential for activity. Modifications involving the bioisosteric replacement of the carbohydrazide with a 2,3-dihydro-1,3,4-oxadiazole ring system were explored to optimize properties while maintaining this key H-bonding capability [5].
  • Solubility-Lipophilicity Balance: While the tert-butyl group increases hydrophobicity, the polar carboxylate ester counteracts this effect, helping to maintain a balance necessary for reasonable aqueous solubility required for formulation and systemic exposure. This balance is critical for in vivo efficacy, as demonstrated by the favorable pharmacokinetic properties of optimized FGFR inhibitors enabling successful xenograft studies [1].
  • Synthetic Handle for Derivatization: The tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., trifluoroacetic acid) or, less commonly, basic conditions. This acid can then serve as a versatile intermediate for further derivatization via amide coupling (e.g., to form carboxamides like the potent antimalarials) or other transformations, significantly expanding the accessible chemical space around the C3 position [7] [9]. Tert-butyl 1H-pyrazolo[3,4-c]pyridine-1-carboxylate (BLD Pharm Product P002660453) exemplifies such a protected intermediate designed for further elaboration [10].
  • Influence on Antiparasitic Activity: In the context of Chagas disease, SAR studies on 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-carbohydrazides revealed that the electronic and steric nature of substituents on the benzylidene ring attached to the hydrazide significantly impacted trypanocidal potency. While not directly modifying the tert-butyl carboxylate (as these specific examples used carbohydrazides), this underscores the sensitivity of bioactivity to the steric and electronic environment at the C3 position. Derivatives like the N'-(4-hydroxybenzylidene)carbohydrazide showed promising activity profiles [5].

Table 2: Impact of tert-Butyl Carboxylate and Related C3 Substituents on Molecular Properties and Bioactivity

C3 Substituent TypeKey Molecular PropertiesImpact on Bioactivity & ApplicationsExample Compound/Context
Ethyl CarboxylateLogP: ~1.1-1.3; TPSA: ~60-70 Ų; Rotatable bonds: 2Foundational structure; Demonstrates core ester H-bonding capability; Moderate lipophilicityEthyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1234616-14-8) [3]
tert-Butyl CarboxylateIncreased steric bulk; Enhanced metabolic stability potential; LogP: Higher than ethyl analogImproved target binding via hydrophobic pocket occupation; Potential for prolonged exposure; Synthetic handletert-Butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CH4428741642) [9]; Intermediate for FGFR/kinase inhibitors
CarbohydrazideIncreased H-bond donor/acceptor capacity; Higher TPSADirect interaction with parasitic targets; Crucial for trypanocidal activity; Potential for reduced cell toxicityN'-(4-Hydroxybenzylidene)carbohydrazide derivative (Chagas disease) [5]
2,3-Dihydro-1,3,4-oxadiazole (Bioisostere)Altered electronic profile; Reduced rotatable bonds; Different TPSAExploration of carbohydrazide replacement; Aimed at optimizing metabolic stability & maintaining activitySynthesized to investigate trypanocidal SAR [5]
CarboxamideVariable properties based on amine componentPotent antimalarial activity; Resistance linked to ABCI3 transporter; Wide SAR exploration potentialPyrazolopyridine 4-carboxamides (Antimalarial) [7]

Properties

CAS Number

889451-30-3

Product Name

Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate

IUPAC Name

tert-butyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Molecular Formula

C11H13N3O2

Molecular Weight

219.244

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8-7-5-4-6-12-9(7)14-13-8/h4-6H,1-3H3,(H,12,13,14)

InChI Key

CIYJTPKFMCVBBQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C2C=CC=NC2=NN1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.